molecular formula C17H14Cl2N4O2 B11458976 3-[(3,4-Dichlorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

3-[(3,4-Dichlorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

Cat. No.: B11458976
M. Wt: 377.2 g/mol
InChI Key: BOLUILLCVJBQCZ-UHFFFAOYSA-N
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Description

3-[(3,4-DICHLOROPHENYL)AMINO]-6-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dichlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-DICHLOROPHENYL)AMINO]-6-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichloroaniline with 4-methoxybenzyl chloride in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with cyanuric chloride under controlled conditions to yield the final triazine derivative. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring of reaction parameters ensures high yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-DICHLOROPHENYL)AMINO]-6-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can modify the triazine ring or the substituent groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

3-[(3,4-DICHLOROPHENYL)AMINO]-6-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biology: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: The compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(3,4-DICHLOROPHENYL)AMINO]-6-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(3,4-DICHLOROPHENYL)AMINO]-6-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE stands out due to its unique triazine core and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H14Cl2N4O2

Molecular Weight

377.2 g/mol

IUPAC Name

3-(3,4-dichloroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H14Cl2N4O2/c1-25-12-5-2-10(3-6-12)8-15-16(24)21-17(23-22-15)20-11-4-7-13(18)14(19)9-11/h2-7,9H,8H2,1H3,(H2,20,21,23,24)

InChI Key

BOLUILLCVJBQCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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